3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea
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Overview
Description
3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazolopyrazine moiety, suggests potential biological activity and utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea typically involves the following steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring system. Common reagents include hydrazine derivatives and ethoxy-substituted precursors.
Attachment of the Urea Moiety: The triazolopyrazine core is then reacted with tert-butyl isocyanate to introduce the urea functionality. This reaction is usually carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, methanol, various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Agriculture: Urea derivatives are often used as herbicides or pesticides, and this compound could be explored for such applications.
Materials Science: The compound’s properties may be useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazolopyrazine moiety could play a crucial role in binding to these targets, influencing the compound’s overall biological effect.
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butyl)-3-(pyrazin-2-yl)urea: A similar urea derivative with a pyrazine ring.
1-(Tert-butyl)-3-(triazol-1-yl)urea: Another urea derivative featuring a triazole ring.
Uniqueness
3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea is unique due to the presence of both triazolopyrazine and ethoxy groups, which may confer distinct chemical and biological properties compared to other urea derivatives.
Properties
IUPAC Name |
1-tert-butyl-3-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2/c1-5-21-11-10-18-17-9(19(10)7-6-14-11)8-15-12(20)16-13(2,3)4/h6-7H,5,8H2,1-4H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIVLDLSIRAANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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